molecular formula C25H23N3O4 B14996908 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B14996908
M. Wt: 429.5 g/mol
InChI Key: ZVERTLNEOWGCCT-UHFFFAOYSA-N
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Description

2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylethyl group, and a methoxyphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via Friedel-Crafts alkylation, where the quinazolinone core reacts with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxyphenylacetamide Moiety: The final step involves the acylation of the intermediate product with 4-methoxyphenylacetic acid chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylethyl Derivatives: Compounds with phenylethyl groups attached to different core structures.

    Methoxyphenylacetamide Derivatives: Compounds with methoxyphenylacetamide moieties attached to various core structures.

Uniqueness

The uniqueness of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide lies in its combination of the quinazolinone core, phenylethyl group, and methoxyphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H23N3O4/c1-32-20-13-11-19(12-14-20)26-23(29)17-28-22-10-6-5-9-21(22)24(30)27(25(28)31)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,29)

InChI Key

ZVERTLNEOWGCCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=CC=CC=C4

Origin of Product

United States

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